molecular formula C18H22BN3O3 B14772126 N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide

Cat. No.: B14772126
M. Wt: 339.2 g/mol
InChI Key: AAMHYCOGCBTSRM-UHFFFAOYSA-N
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Description

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a dioxaborolane group, which is known for its stability and reactivity in organic synthesis.

Preparation Methods

The synthesis of N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling process that introduces the boron-containing dioxaborolane group into the aromatic ring. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The major products formed from these reactions depend on the specific conditions and reagents used but often include boronic acids, esters, and other boron-containing compounds .

Scientific Research Applications

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide exerts its effects is primarily through its ability to participate in cross-coupling reactions. The dioxaborolane group acts as a nucleophile, reacting with electrophilic species to form new chemical bonds. This reactivity is facilitated by the presence of a palladium catalyst, which activates the boron-containing group and promotes the formation of carbon-carbon bonds .

Comparison with Similar Compounds

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide can be compared to other boron-containing compounds such as:

Properties

Molecular Formula

C18H22BN3O3

Molecular Weight

339.2 g/mol

IUPAC Name

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)14-8-6-5-7-13(14)11-21-16(23)15-9-10-20-12-22-15/h5-10,12H,11H2,1-4H3,(H,21,23)

InChI Key

AAMHYCOGCBTSRM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(=O)C3=NC=NC=C3

Origin of Product

United States

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